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Compound of Interest

Compound Name: 3-(Phenoxymethyl)piperidine

CAS No.: 405059-85-0

Cat. No.: B1610827 Get Quote

Executive Summary
3-(Phenoxymethyl)piperidine (CAS 58463-83-9 for the generic structure) represents a critical

pharmacophore in medicinal chemistry, most notably as a direct intermediate in the synthesis

of selective serotonin reuptake inhibitors (SSRIs) like Paroxetine and various Dopamine D4

receptor antagonists.[1]

This guide provides a rigorous spectroscopic framework for the identification, characterization,

and purity assessment of this molecule.[2][1] Unlike standard operational manuals, this

document focuses on the causality of spectral features—explaining why specific signals arise

and how to use them to validate structural integrity.[2][1]

Part 1: Structural Context & Physicochemical
Profile[2]
Before initiating spectroscopic analysis, the researcher must understand the structural

dynamics that influence spectral data.[2][1]

Molecular Formula:

[2][1]

Molecular Weight: 191.27 g/mol
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Key Functional Groups:

Secondary Amine: Basic center, capable of H-bonding; sensitive to pH in NMR.[1]

Ether Linkage:

. A robust dipole affecting vibrational modes.

Chirality: The C3 carbon is a stereocenter. While this guide covers the generic structure,

the (3S) or (3R) enantiomers are often distinct in chiral HPLC but identical in achiral NMR

environments.[2][1]

The Analytical Workflow
The following directed graph illustrates the logical flow for full structural validation.
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Figure 1: Integrated analytical workflow for 3-(phenoxymethyl)piperidine characterization.

Part 2: Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy is the first line of defense for verifying functional group integrity,

particularly the ether linkage and the amine state (free base vs. salt).[2]

Experimental Protocol
Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent

moisture interference with the amine band.
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Scan Range: 4000–600 cm⁻¹.

Resolution: 4 cm⁻¹.

Diagnostic Bands & Mechanistic Interpretation[1]
Frequency (cm⁻¹) Assignment Mechanistic Insight

3300–3500

Broad/Weak: Indicates

secondary amine.[1] If the

sample is a hydrochloride salt,

this broadens significantly and

shifts to ~2800–3000 cm⁻¹

(ammonium).[2][1]

3030–3060
Weak: Diagnostic of the phenyl

ring protons.

2850–2950
Strong: Methylene groups in

the piperidine ring.[2][1]

1585, 1495

Medium: Aromatic ring

breathing modes.[2][1]

Essential for confirming the

phenyl group.

1240–1250

Strong: Asymmetric stretching

of the aryl alkyl ether.[1]

Critical Check: Loss of this

band implies cleavage of the

ether side chain.

750, 690

Strong: Out-of-plane bending

for monosubstituted benzene.

[1]

Part 3: Nuclear Magnetic Resonance (NMR) Strategy
NMR is the definitive tool for establishing connectivity. The 3-substituted piperidine ring creates

a complex coupling environment due to ring inversion and chair conformations.[1]
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Solvent Selection Strategy
: Preferred for the free base. Allows clear resolution of the N-H proton (often broad).

: Required for hydrochloride salts to prevent precipitation and to observe exchangeable
protons clearly.[1]

NMR Assignment (400 MHz, )
The spectrum is divided into three distinct zones: Aromatic, Ether Methylene, and Aliphatic

Ring.[2][1]
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Chemical Shift
(

ppm)

Multiplicity Integration Assignment
Structural
Logic

7.25 – 7.30 Multiplet 2H Ar-H (meta)
Typical phenyl

pattern.[1]

6.90 – 6.96 Multiplet 3H Ar-H (ortho/para)

Upfield shift due

to the electron-

donating effect of

the ether oxygen

(+M effect).[1]

3.85 – 3.95 Multiplet/DD 2H

Key Signal:

These protons

are

diastereotopic if

the ring is rigid,

appearing as an

ABX system with

H3.[1]

3.15 – 3.25 Broad Mult. 1H H2 (eq)

Deshielded by

adjacent

Nitrogen.[1]

2.95 – 3.05 Broad Mult. 1H H6 (eq)

Deshielded by

adjacent

Nitrogen.[1]

2.55 – 2.65 Multiplet 1H H2 (ax)

Axial protons are

shielded relative

to equatorial

counterparts.[1]

2.30 – 2.45 Multiplet 1H H6 (ax)

1.95 – 2.05 Multiplet 1H H3 (methine) The chiral center.

[1] Controls the
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splitting of the

ether methylene.

1.40 – 1.80 Multiplets 4H H4, H5
Ring methylene

envelope.[2][1]

1.80 (varies) Broad Singlet 1H
Disappears with

shake.[2][1]

NMR Assignment (100 MHz, )
Aromatic Region: ~158.8 (C-O, ipso), 129.4 (meta), 120.6 (para), 114.5 (ortho).[2][1]

Ether Carbon: ~70.5 ppm (

).[1]

Piperidine Ring:

C2/C6 (Next to N): ~46.5 ppm, ~49.2 ppm.[2][1]

C3 (Methine): ~36.5 ppm.[1][3]

C4/C5: ~24.5 ppm, ~28.1 ppm.[2][1]

Expert Insight: In 3-substituted piperidines, C2 is often distinct from C6 due to the influence of

the substituent at C3.[2][1] Use HSQC (Heteronuclear Single Quantum Coherence) to correlate

the protons at 3.15/2.55 ppm to the carbon at ~49 ppm to confirm the C2 position.

Part 4: Mass Spectrometry & Fragmentation[2][4][5]
[6][7]
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Mass spectrometry provides molecular weight confirmation and characteristic fragmentation

fingerprints.[4][5][6]

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (

).

Target Mass:

192.14 (

).[2][1]

Fragmentation Pathway
The fragmentation is driven by the stability of the immonium ion (alpha-cleavage) and the

phenoxy leaving group.[1]

-Cleavage: The bond adjacent to the nitrogen breaks, often losing the heavy side chain if it
were at the

-position.[1][4] However, with substitution at

(C3), the ring cleavage is complex.[2][1]

Ether Cleavage: Homolytic cleavage of the C-O bond.
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Key Mechanism

Parent Ion
[M+H]+ = 192

Phenol Loss
[M - PhOH]+ = 98

Neutral Loss
(PhOH)

Tropylium/Phenol Ion
m/z = 77 / 94

C-O Cleavage

Piperidine Ring Frag
m/z = 84

Ring Contraction

Alpha-cleavage dominates amine spectra

Click to download full resolution via product page

Figure 2: Predicted fragmentation pathway for 3-(phenoxymethyl)piperidine.[1]

Diagnostic Peak (

98): Represents the piperidinyl-methyl cation after the loss of the phenoxy group (phenol).[1]

Diagnostic Peak (

94): The phenol radical cation, often seen if the ionization energy is high (EI), though less
common in soft ESI.[2][1]

Part 5: Quality Control & Impurity Profiling[1][2]
In drug development, identifying what is not the target is as important as identifying the target.

[2]

Common Impurities[2]
Phenol: Starting material.
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Detection: HPLC (UV 270 nm) or GC.[1]

NMR: Distinct triplet at 6.8 ppm (para) and doublet at 6.85 ppm (ortho) if unreacted.[1]

3-Hydroxymethylpiperidine: Hydrolysis product or unreacted precursor.[1]

MS:

116 (

).

NMR: Absence of aromatic signals.

N-Benzyl/N-Boc Derivatives: If protecting groups were not fully removed.

NMR: Look for singlet at 1.45 ppm (Boc) or multiplet at 7.3-7.4 ppm with a singlet at 3.5

ppm (Benzyl).[1]

Purity Calculation (qNMR)
For absolute purity without a reference standard, use quantitative NMR (qNMR):

Weigh ~10 mg of sample and ~10 mg of internal standard (e.g., Maleic Acid or TCNB) into

the NMR tube.[2]

Integrate the O-CH2 protons (3.9 ppm) against the standard's signal.[1]

Calculate purity using the molar ratio.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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